molecular formula C11H17F2NO4 B14836163 Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate

Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate

Cat. No.: B14836163
M. Wt: 265.25 g/mol
InChI Key: RJGMURVTBTWFKN-UHFFFAOYSA-N
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Description

Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate is a chemical compound that features a cyclopropane ring substituted with two fluorine atoms and an ethyl ester group The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound in a more sustainable and efficient manner .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative of the compound.

Mechanism of Action

The mechanism of action of Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The difluorocyclopropane moiety can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the Boc-protected amino group, the difluorinated cyclopropane ring, and the ethyl ester functionality, which together confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2,2-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-5-17-7(15)10(6-11(10,12)13)14-8(16)18-9(2,3)4/h5-6H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGMURVTBTWFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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